2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of a bromine atom attached to a benzo[b]thiophene ring system, which is further substituted with two methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one may involve a continuous flow process where the precursor compound is fed into a reactor along with the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-oxo-5,6-dihydrobenzo[b]thiophene: Similar structure but lacks the dimethyl substitution.
6,6-Dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one: Similar structure but lacks the bromine atom.
2-Bromo-5,6-dihydrobenzo[b]thiophene: Similar structure but lacks both the dimethyl substitution and the ketone group.
Uniqueness
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to the combination of the bromine atom, the dimethyl groups, and the ketone functional group. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one |
InChI |
InChI=1S/C10H11BrOS/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5H,3-4H2,1-2H3 |
InChI Key |
BEDPUFOBFVFQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)SC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.